molecular formula C24H34N2O B5164266 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine

1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine

Cat. No. B5164266
M. Wt: 366.5 g/mol
InChI Key: WCAGOGZPKWWQEL-UHFFFAOYSA-N
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Description

1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine, also known as EMAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMAP belongs to the class of piperazine derivatives, which are known for their diverse biological activities. EMAP has been found to exhibit a wide range of pharmacological effects, including antipsychotic, antidepressant, and anxiolytic properties.

Scientific Research Applications

1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of various psychiatric disorders. 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has also been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine, which could contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH), which could contribute to its anxiolytic effects. 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons, suggesting its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments. 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has been found to have low solubility in water, which could limit its bioavailability. It also has a relatively short half-life, which could affect its efficacy in vivo.

Future Directions

There are several future directions for the research and development of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine. One area of interest is the potential use of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has been shown to have neuroprotective effects, which could be useful in slowing the progression of these diseases. Another area of interest is the potential use of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine in combination with other drugs for the treatment of psychiatric disorders. 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has been shown to have synergistic effects with other drugs, which could improve their efficacy. Finally, further research is needed to fully understand the mechanism of action of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine and its potential therapeutic applications.

Synthesis Methods

1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine can be synthesized using a multi-step process that involves the reaction of 1-adamantylcarbonyl chloride with 3-(4-methylphenyl)piperazine, followed by the addition of ethylamine. The final product is obtained through purification and crystallization. The synthesis of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has been optimized to yield high purity and yield, making it suitable for research and development purposes.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[3-(4-methylphenyl)-1-adamantyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O/c1-3-25-8-10-26(11-9-25)22(27)24-15-19-12-20(16-24)14-23(13-19,17-24)21-6-4-18(2)5-7-21/h4-7,19-20H,3,8-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAGOGZPKWWQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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